molecular formula C24H46O4Sn+2 B078282 Stannous laurate CAS No. 14974-55-1

Stannous laurate

Cat. No.: B078282
CAS No.: 14974-55-1
M. Wt: 517.3 g/mol
InChI Key: PYBNTRWJKQJDRE-UHFFFAOYSA-L
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Description

Stannous laurate, also known as dibutyltin dilaurate, is an organotin compound widely used as a catalyst in various industrial processes. It is particularly known for its role in the production of polyurethanes, silicones, and other polymers. The compound is characterized by its ability to accelerate chemical reactions, making it a valuable component in the manufacturing sector.

Scientific Research Applications

Stannous laurate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and polyurethanes.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of organotin compounds in biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is widely used in the production of coatings, adhesives, sealants, and elastomers due to its catalytic properties.

Mechanism of Action

Organotin dicarboxylates, such as dibutyltin dilaurate, are industrially important catalysts in the formation of urethanes by reacting an isocyanate with an alcohol . Two basic mechanisms have been proposed for the formation of the urethane linkage from the isocyanate and alcohol, involving either a direct insertion of the isocyanate into a Sn–O bond, or the organotin derivative acting as a Lewis acid .

Safety and Hazards

Dibutyltin dilaurate can cause skin and eye irritation. It is a neurotoxin and can cause injuries to the liver, kidneys, and gastrointestinal tract. Symptoms of poisoning with dibutyltin dilaurate include nausea, headache, muscular weakness, and even paralysis .

Future Directions

The tin industry faces unprecedented opportunities and challenges in the next decade . The demand for renewable energy sources has made biofuels an attractive alternative that can reduce the consumption of traditional fossil fuels . Tin dilaurate, as a catalyst, could play a significant role in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannous laurate is typically synthesized through the reaction of tin(IV) chloride with lauric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

SnCl4+2C12H24O2Sn(C12H24O2)2+4HCl\text{SnCl}_4 + 2 \text{C}_{12}\text{H}_{24}\text{O}_2 \rightarrow \text{Sn}(\text{C}_{12}\text{H}_{24}\text{O}_2)_2 + 4 \text{HCl} SnCl4​+2C12​H24​O2​→Sn(C12​H24​O2​)2​+4HCl

Industrial Production Methods: On an industrial scale, the production of tin dilaurate involves the use of large reactors where tin(IV) chloride and lauric acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, ensuring a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: Stannous laurate primarily acts as a catalyst in various chemical reactions, including:

    Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols.

    Polymerization: It is used in the polymerization of urethanes and silicones.

    Transesterification: It facilitates the exchange of ester groups between molecules.

Common Reagents and Conditions:

    Esterification: Carboxylic acids and alcohols are reacted in the presence of tin dilaurate under reflux conditions.

    Polymerization: Monomers such as isocyanates and polyols are polymerized in the presence of tin dilaurate at elevated temperatures.

    Transesterification: Esters and alcohols are reacted in the presence of tin dilaurate under mild heating.

Major Products Formed:

    Esterification: Esters and water.

    Polymerization: Polyurethanes and silicones.

    Transesterification: New esters and alcohols.

Comparison with Similar Compounds

  • Dibutyltin diacetate
  • Dibutyltin dibutoxide
  • Dibutyltin oxide

Comparison: Stannous laurate is unique in its ability to catalyze a wide range of reactions with high efficiency. Compared to dibutyltin diacetate and dibutyltin dibutoxide, tin dilaurate is more effective in esterification and polymerization reactions due to its higher catalytic activity. Additionally, it is less toxic than some other organotin compounds, making it a safer choice for industrial applications.

Properties

IUPAC Name

dodecanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNTRWJKQJDRE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Tin dilaurate
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CAS No.

14974-55-1
Record name Stannous laurate
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Record name Tin dilaurate
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Record name STANNOUS LAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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